molecular formula C5H10ClN3 B13944429 1H-Pyrazole-1-ethanamine, hydrochloride

1H-Pyrazole-1-ethanamine, hydrochloride

Cat. No.: B13944429
M. Wt: 147.60 g/mol
InChI Key: NWAHYUGDDCSNPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole-1-ethanamine, hydrochloride is a compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is known for its diverse applications in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-1-ethanamine, hydrochloride can be synthesized through various methods. One common approach involves the reaction of pyrazole with ethylamine in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, and the product is isolated through crystallization from the reaction mixture .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-1-ethanamine, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert it into different amine derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

1H-Pyrazole-1-ethanamine, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-1-ethanamine, hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

  • 1H-Pyrazole-3-ethanamine, hydrochloride
  • 2-(4-Bromo-1H-pyrazol-1-yl)ethanamine hydrochloride
  • 1H-Pyrazole-1-carboxamidine, hydrochloride

Comparison: 1H-Pyrazole-1-ethanamine, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher reactivity in substitution reactions and greater efficacy in biological assays .

Properties

Molecular Formula

C5H10ClN3

Molecular Weight

147.60 g/mol

IUPAC Name

2-pyrazol-1-ylethanamine;hydrochloride

InChI

InChI=1S/C5H9N3.ClH/c6-2-5-8-4-1-3-7-8;/h1,3-4H,2,5-6H2;1H

InChI Key

NWAHYUGDDCSNPW-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.